Diisopropylphosphine
Overview
Description
Diisopropylphosphine is a useful research compound. Its molecular formula is C6H15P and its molecular weight is 118.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Alkylphosphon(othio)ate Analogues
Diisopropylphosphine plays a role in the synthesis of DNA fragments, particularly in creating alkylphosphonate or alkylphosphonothioate linkages. This is achieved using bis(diisopropylamino)alkylphosphines, demonstrating its utility in molecular biology and genetic engineering (Roelen et al., 1992).
Structural Studies in Chemistry
The compound has been used in structural chemistry, for instance, in the study of 1-Diisopropylphosphino-2-phenyl-1,2-dicarba-closo-dodecaborane(12). This involves bonding this compound groups to carbon atoms in a specific chemical cage structure (Sillanpää et al., 1996).
Preparation of Deoxynucleoside 3′-Phosphite Intermediates
In another application, diisoproprophylphosphine is used for synthesizing phosphoramidites and H-phosphonates of d-nucleosides. This involves the formation of 3′-5′-internucleotidic phosphonate bonds, which is crucial in the field of nucleic acid chemistry and drug development (Marugg et al., 1986).
Phosphinylation Reagent for Hydroxy Functions
Bis(allyloxy)(diisopropylamino)phosphine, a derivative of this compound, is employed as a phosphinylating agent for the effective phosphorylation of hydroxy functions. This has implications in organic synthesis, especially in the modification and functionalization of organic compounds (Bannwarth & Küng, 1989).
Quantum Dot Synthesis
This compound is instrumental in the synthesis of quantum dots, specifically cadmium selenide (CdSe) quantum dots. It is used in a one-step synthesis method involving an air-stable complex, demonstrating its role in the field of nanotechnology and materials science (Crouch et al., 2003).
Mechanism of Action
The pharmacokinetics of organophosphorus compounds can also vary, but they generally involve absorption, distribution, metabolism, and excretion (ADME). Factors such as the compound’s size, charge, lipophilicity, and the presence of specific functional groups can all influence these processes .
The action of organophosphorus compounds can be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other chemicals can affect the stability and activity of the compound .
Biochemical Analysis
Biochemical Properties
Diisopropylphosphine plays a significant role in biochemical reactions, particularly in the synthesis of phosphorus-containing compounds. It interacts with various enzymes and proteins, acting as a ligand that can stabilize transition metal complexes. These interactions are crucial in catalyzing reactions that involve the transfer of phosphorus atoms. The nature of these interactions often involves the formation of coordination bonds between this compound and the metal centers of enzymes or proteins .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules. This, in turn, can impact gene expression and metabolic pathways within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. The binding of this compound to enzyme active sites can lead to changes in enzyme conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to be sensitive to air and moisture, which can lead to its degradation over time. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause damage to organs and tissues, as well as impair fertility and cause severe skin burns and eye damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis and degradation of phosphorus-containing compounds. It interacts with enzymes such as phosphatases and kinases, which play a role in regulating metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of the cell and affect the production of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of this compound within different cellular compartments. The compound’s solubility and partitioning properties also play a role in its distribution within the cell .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, this compound may localize to the mitochondria or endoplasmic reticulum, where it can interact with enzymes involved in metabolic processes .
Properties
IUPAC Name |
di(propan-2-yl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15P/c1-5(2)7-6(3)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIIYWASEVHBBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)PC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336813 | |
Record name | Diisopropylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20491-53-6 | |
Record name | Diisopropylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-i-propylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of diisopropylphosphine is C6H15P, and its molecular weight is 118.17 g/mol.
A: 1H and 31P NMR spectroscopy are routinely employed to characterize this compound and its metal complexes. [, , , , , , ] For example, the 31P NMR chemical shifts are sensitive to the coordination environment of the phosphorus atom. [, ] X-ray crystallography is also frequently used to determine the solid-state structures of this compound complexes. [, , , , , , , , , , ]
A: The steric bulk of the isopropyl groups and the electronic properties of the metal center significantly influence the reactivity of this compound complexes. For instance, bulkier substituents on the phosphorus atom can hinder reactions, while electron-rich metal centers can enhance the reactivity of the ligand. []
A: this compound-containing complexes have been investigated as catalysts for various organic transformations. For example, they have shown promising activity in hydrogenation reactions [], C–C and C–P bond formation reactions [, ] and the synthesis of imines from alcohols and amines. []
A: The steric and electronic properties of the substituents on the phosphorus atom can impact catalytic performance. For instance, in the hydrogenation of benzylideneacetone using a chlorodihydridobis(this compound)iridium complex, kinetic evidence suggests the involvement of an iridium-η2-dihydrogen complex in activating molecular hydrogen. []
A: this compound derivatives, particularly the imino-bis(this compound chalcogenides), have emerged as valuable precursors for preparing metal chalcogenide nanomaterials. [, , , ]
A: Techniques like aerosol-assisted chemical vapor deposition (AACVD) utilize the thermal decomposition of these precursors to deposit thin films of materials like cadmium selenide (CdSe), antimony telluride (Sb2Te3), and indium telluride (In2Te3). [, ]
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